molecular formula C13H7F3N2O B3021089 2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 140692-40-6

2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3021089
CAS No.: 140692-40-6
M. Wt: 264.2 g/mol
InChI Key: WVAXMXRMJCBWAK-UHFFFAOYSA-N
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Description

2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a nitrile group. The compound’s unique structure makes it of interest in various fields, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression patterns. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to inhibition or activation of their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including alterations in liver and kidney function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This compound can affect metabolic flux and alter the levels of metabolites in cells. The interactions with metabolic enzymes can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound within certain subcellular regions can enhance or inhibit its biochemical activity, leading to specific cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and malononitrile.

    Knoevenagel Condensation: The initial step involves a Knoevenagel condensation reaction between 3-(trifluoromethyl)benzaldehyde and malononitrile in the presence of a base such as piperidine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as ammonium acetate, to form the pyridine ring.

    Oxidation: The final step involves the oxidation of the dihydropyridine intermediate to form the desired 2-oxo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines or secondary amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

    2-Oxo-6-[3-(chloromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

    2-Oxo-6-[3-(methyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile: The presence of a methyl group instead of a trifluoromethyl group alters its lipophilicity and interaction with biological targets.

Uniqueness

The presence of the trifluoromethyl group in 2-Oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-oxo-6-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17)12(19)18-11/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAXMXRMJCBWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377548
Record name 10H-516S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140692-40-6
Record name 10H-516S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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